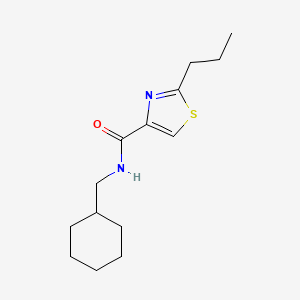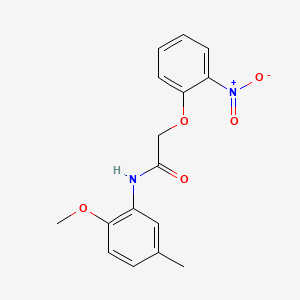
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as MNPA, is a synthetic compound with potential medicinal properties. It belongs to the class of compounds known as N-aryloxyalkylamides and has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may also modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins which are important mediators of inflammation and pain. In animal studies, N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce pain-related behaviors in models of inflammatory pain and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its potential therapeutic applications for the treatment of inflammatory and pain-related conditions. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been shown to be relatively safe and well-tolerated in preclinical studies. However, one limitation of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively low yield in the synthesis method.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide and its potential targets. Another direction is to explore the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in animal models of inflammatory and pain-related conditions. Additionally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide could facilitate its use in future research.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-nitrophenol with 2-bromoanisole in the presence of a base to form 2-(2-nitrophenoxy)anisole. This intermediate is then reacted with chloroacetic acid in the presence of a base to form N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. These findings suggest that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may have potential therapeutic applications for the treatment of inflammatory and pain-related conditions.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-7-8-14(22-2)12(9-11)17-16(19)10-23-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCCNQAIBTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B5686028.png)

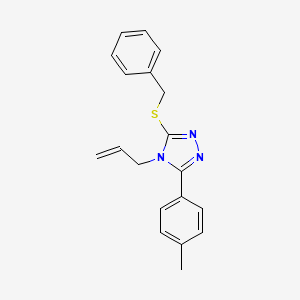
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![2-[5-[2-(3-chloroisoxazol-5-yl)ethyl]-1-(2,3-dihydro-1H-inden-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5686046.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
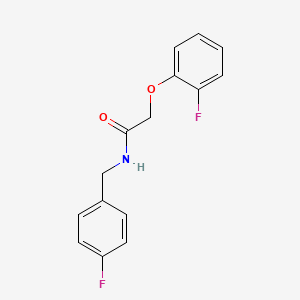
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686102.png)
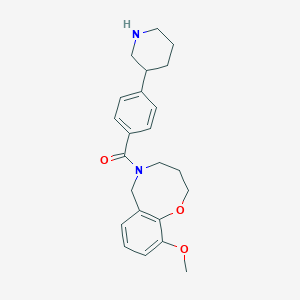
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
